2-[(2-Bromoethyl)sulfanyl]-2-methylpropane
Description
The exact mass of the compound 2-[(2-Bromoethyl)sulfanyl]-2-methylpropane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(2-Bromoethyl)sulfanyl]-2-methylpropane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Bromoethyl)sulfanyl]-2-methylpropane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2-bromoethylsulfanyl)-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13BrS/c1-6(2,3)8-5-4-7/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXSZQNSRRWXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BrS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656042 | |
| Record name | 2-[(2-Bromoethyl)sulfanyl]-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5755-60-2 | |
| Record name | 2-[(2-Bromoethyl)sulfanyl]-2-methylpropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-bromoethyl)sulfanyl]-2-methylpropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Navigating the Synthesis and Handling of 2-(2-bromoethylsulfanyl)-2-methylpropane: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
Compound Profile and Hazard Identification
2-(2-bromoethylsulfanyl)-2-methylpropane is a bifunctional organic molecule featuring a bromoethyl group and a tert-butyl sulfide moiety. This structure suggests reactivity typical of both alkyl halides and thioethers. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a multi-faceted hazard profile that demands rigorous adherence to safety protocols.[1]
GHS Hazard Classification: [1]
-
Physical Hazards:
-
Combustible liquid (H227)
-
-
Health Hazards:
-
Harmful if swallowed (H302)
-
Harmful in contact with skin (H312)
-
Causes skin irritation (H315)
-
Causes serious eye damage (H318)
-
Harmful if inhaled (H332)
-
The combination of these hazards necessitates that this compound be handled with a high degree of caution, utilizing appropriate engineering controls and personal protective equipment to minimize exposure.
| Property | Value | Source |
| Molecular Formula | C6H13BrS | PubChem[1] |
| CAS Number | 5755-60-2 | PubChem[1] |
| Molecular Weight | 197.14 g/mol | PubChem[1] |
| Appearance | Expected to be a liquid | Inferred |
| GHS Signal Word | Danger | PubChem[1] |
Exposure Scenarios and First Aid Measures
Given the compound's GHS classification, exposure can occur via inhalation, ingestion, and skin or eye contact. The following first aid protocols are based on best practices for handling bromoalkanes and corrosive substances.[2][3] Immediate and decisive action is critical to mitigating potential harm.
General Advice: In all cases of exposure, seek immediate medical attention and provide the attending physician with this safety information.[2]
-
Inhalation: Remove the individual to fresh air at once.[2][3] If breathing is difficult or has stopped, administer oxygen or artificial respiration as trained.[2][3] Keep the person warm and at rest.[3]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][3] Do not interrupt flushing. Seek immediate medical attention.[2]
-
Eye Contact: This compound is classified as causing serious eye damage.[1] Immediately flush the eyes with a continuous, gentle stream of lukewarm water or sterile saline for a minimum of 15-20 minutes.[4][5][6] Hold the eyelids open to ensure thorough rinsing of all surfaces.[3][4] Do not use neutralizing agents.[4] Seek immediate medical attention.[2][3][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Fire and Explosion Hazard Management
2-(2-bromoethylsulfanyl)-2-methylpropane is a combustible liquid.[1] While not highly flammable, it will burn if ignited and may produce toxic and corrosive fumes, including carbon oxides, sulfur oxides, and hydrogen bromide upon combustion.[9]
-
Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical powder, sand, or alcohol-resistant foam.[2][9]
-
Unsuitable Extinguishing Media: A direct water jet may be ineffective and could spread the fire.[2][10] However, water mist may be used to cool fire-exposed containers.[2]
-
Firefighting Procedures: Firefighters should wear full protective gear, including a self-contained breathing apparatus (SCBA), to protect against toxic combustion products.[11] Position apparatus uphill and upwind to avoid hazardous vapors.[12]
-
Special Hazards: Vapors may be heavier than air and can travel to a source of ignition and flash back.[2][9] Containers may explode when heated.[2][9]
Safe Handling and Storage Protocols
The multifaceted hazards of this compound necessitate a stringent approach to its handling and storage to prevent exposure and ensure laboratory safety.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[13]
-
Personal Protective Equipment: The selection of PPE is critical for minimizing exposure.[14][15]
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.[8][11][14]
-
Skin Protection: A lab coat is mandatory.[8][14] Wear chemical-resistant gloves (e.g., nitrile) and ensure they are inspected before use.[14] Contaminated gloves should be disposed of properly.[16]
-
Respiratory Protection: If working outside a fume hood where inhalation of vapors is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[8][11]
-
Handling Procedures
-
Avoid all personal contact, including inhalation of vapors.[13][17]
-
Use spark-proof tools and explosion-proof equipment.[13][16]
-
Ground and bond containers when transferring material to prevent static discharge.[13][18]
-
Wash hands thoroughly after handling, even if gloves were worn.[8]
Storage Conditions
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[8]
-
Keep containers tightly sealed.[8]
-
Store separately from incompatible materials such as strong oxidizing agents and strong bases.
-
The storage area should be clearly marked with appropriate hazard warnings.[20]
Spill and Waste Management
Prompt and appropriate action in the event of a spill is crucial. Proper disposal of waste is a regulatory and safety imperative.
Spill Response Workflow
In the event of a spill, follow a structured response plan to ensure safety and minimize environmental contamination.
Caption: Workflow for responding to a chemical spill.
Waste Disposal
As a halogenated organic compound, 2-(2-bromoethylsulfanyl)-2-methylpropane must be disposed of as hazardous waste.[21]
-
Segregation: Do not mix halogenated waste with non-halogenated organic waste.[19][22][23][24] This is crucial for proper disposal and cost management.[19][23][24]
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.[22] The label must clearly state "Halogenated Organic Waste" and list the chemical constituents.[22][23]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[22] Do not pour down the drain.[19][21]
Conclusion
While 2-(2-bromoethylsulfanyl)-2-methylpropane is a valuable reagent in synthetic chemistry, its significant health and physical hazards demand a comprehensive and proactive approach to safety. By understanding its hazard profile, implementing stringent engineering and administrative controls, utilizing appropriate personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can mitigate the risks associated with this compound. This guide serves as a foundational document; always consult your institution's specific safety protocols and conduct a thorough risk assessment before commencing any experimental work.
References
-
tert-Butyl bromide - SAFETY DATA SHEET. (2015, February 6). Retrieved from [Link]
-
tert-Butyl bromide (stabilized with potassium carbonate) - SAFETY DATA SHEET. (2015, February 6). Retrieved from [Link]
-
2-((2-Bromoethyl)sulfanyl)-2-methylpropane. PubChem. Retrieved from [Link]
-
3 - SAFETY DATA SHEET. (2015, February 6). Retrieved from [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. Retrieved from [Link]
-
2-Bromoethyl ethyl ether | C4H9BrO | CID 61141. PubChem. Retrieved from [Link]
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Retrieved from [Link]
-
chemical label 2-bromoethyl ethyl ether. Retrieved from [Link]
-
HANDLING FLAMMABLE/COMBUSTIBLE LIQUIDS CARRIERS. (1995, December 1). Fire Engineering. Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from [Link]
-
First Aid Procedures for Chemical Hazards | NIOSH. CDC. Retrieved from [Link]
-
Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]
-
Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Flammable and Combustible Liquids Safety Measures and PPE. International Enviroguard. (2021, May 3). Retrieved from [Link]
-
How To Prevent Workplace Fires Involving Flammable Liquids. Storemasta Blog. (2023, March 15). Retrieved from [Link]
-
How to Safely Manage Flammable Liquids. ACTenviro. (2024, September 4). Retrieved from [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager. (2009, July 30). Retrieved from [Link]
-
Taking Charge of Flammable and Combustible Liquids. EHSLeaders. (2009, March 3). Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Retrieved from [Link]
-
Immediate Care for Chemical Eye Injuries. Meriden-Curtis. Retrieved from [Link]
-
PPE and Safety for Chemical Handling. ACS Material. (2020, July 14). Retrieved from [Link]
-
Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Safety Office. Retrieved from [Link]
-
Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories. Retrieved from [Link]
-
Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
Chemical Storage - Environment, Health & Safety. University of Wisconsin–Madison. Retrieved from [Link]
-
Instructions and Guidelines for Chemical Storage and Handling. IEDU. Retrieved from [Link]
-
Eye Injury First Aid | St John Ambulance. Retrieved from [Link]
-
Chemical Eye Burns: First Aid Steps That Can Save Your Sight. (2025, December 17). Retrieved from [Link]
-
Hydrogen Sulfide - Hazards | Occupational Safety and Health Administration. Retrieved from [Link]
Sources
- 1. 2-((2-Bromoethyl)sulfanyl)-2-methylpropane | C6H13BrS | CID 43445846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. Immediate Care for Chemical Eye Injuries – Meriden-Curtis [meriden-curtis.refocuseyedoctors.com]
- 5. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 6. westbrowardeyecare.com [westbrowardeyecare.com]
- 7. Eye Injury First Aid | St John Ambulance [sja.org.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Bromoethyl ethyl ether | C4H9BrO | CID 61141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. echemi.com [echemi.com]
- 12. fireengineering.com [fireengineering.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 15. PPE and Safety for Chemical Handling [acsmaterial.com]
- 16. fishersci.com [fishersci.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. int-enviroguard.com [int-enviroguard.com]
- 19. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 20. Taking Charge of Flammable and Combustible Liquids - EHSLeaders [ehsleaders.org]
- 21. scienceready.com.au [scienceready.com.au]
- 22. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Comparative Technical Analysis: 2-Bromoethyl vs. 2-Chloroethyl tert-Butyl Sulfides
This guide provides a technical analysis of the structural, mechanistic, and kinetic differences between 2-bromoethyl tert-butyl sulfide and its 2-chloroethyl analogue . These compounds serve as critical monofunctional simulants for bis(2-chloroethyl) sulfide (Sulfur Mustard, HD), allowing researchers to study alkylation mechanisms without the cross-linking complexity of the live agent.
Executive Summary
The primary distinction between 2-bromoethyl tert-butyl sulfide (
While both molecules share the same steric bulk provided by the tert-butyl group—which simplifies kinetics to first-order by preventing dimerization—the bromo-analogue cyclizes to the reactive episulfonium ion significantly faster than the chloro-analogue. This results in a higher alkylation potential and faster hydrolysis rates, making the bromo-derivative a more aggressive, albeit less stable, simulant for kinetic studies.
| Feature | 2-Chloroethyl Analogue | 2-Bromoethyl Analogue |
| Leaving Group | Chloride ( | Bromide ( |
| C-X Bond Energy | ~339 kJ/mol (Stronger) | ~280 kJ/mol (Weaker) |
| Reactivity ( | Moderate (Minutes) | High (Seconds/Minutes) |
| Primary Application | General HD Simulant, toxicology | Fast-kinetic studies, rapid alkylation |
| Stability | Stable at RT | Prone to auto-hydrolysis/degradation |
Structural & Mechanistic Foundations
The "Half-Mustard" Concept
Both molecules are "half-mustards." Unlike Sulfur Mustard (HD), which has two reactive arms allowing for DNA cross-linking, these simulants have only one reactive alkyl chain. The tert-butyl group serves two functions:
-
Steric Shielding: It prevents the formation of dithiane aggregates, ensuring the reaction follows clean first-order kinetics.
-
Electronic Stabilization: It donates electron density to the sulfur atom, maintaining its nucleophilicity for the critical intramolecular attack.
Mechanism: Neighboring Group Participation (NGP)
Neither molecule reacts via a simple
The sulfur atom acts as an internal nucleophile, displacing the halogen to form a cyclic, positively charged episulfonium ion (thiiranium ion). This three-membered ring is highly strained and electrophilic, rapidly reacting with any available nucleophile (
Mechanistic Pathway (DOT Visualization)
Figure 1: The rate-determining formation of the episulfonium ion via NGP. The identity of 'X' (Br vs Cl) dictates the speed of the first step.
Kinetic Profiles & Reactivity
The Leaving Group Effect
The rate of episulfonium formation (
-
Bromide (
): A weaker base and better leaving group than chloride. The C-Br bond is longer and weaker (~280 kJ/mol), lowering the activation energy for the sulfur's intramolecular attack. -
Chloride (
): A stronger bond (~339 kJ/mol) requires more energy to break.
Hydrolysis Kinetics
In aqueous media, the rate of hydrolysis is independent of the water concentration (pseudo-first-order) because the rate-limiting step is the formation of the episulfonium ion, not the water attack.
-
2-Chloroethyl analogue: Hydrolysis half-life (
) is typically in the range of minutes (comparable to CEES, approx. 3-5 mins in mixed solvents). -
2-Bromoethyl analogue: Hydrolysis is significantly faster, often 50–100x faster than the chloro-analogue. In pure water, this compound can hydrolyze in seconds , making it difficult to handle without anhydrous precautions.
Critical Note: Do not confuse these kinetics with tert-butyl bromide (2-bromo-2-methylpropane). The latter reacts via
at the tertiary carbon. The sulfide analogues react at the primary carbon via sulfur-assisted displacement.
Synthetic Protocols
Synthesis of 2-Bromoethyl tert-Butyl Sulfide
Direct alkylation of thiols with 1,2-dibromoethane often leads to double alkylation (bis-sulfides). The preferred route is the conversion of 2-(tert-butylthio)ethanol to the bromide using Appel Reaction conditions. This is milder than
Reagents
-
Precursor: 2-(tert-butylthio)ethanol (CAS: 2168-93-6)
-
Reagents: Carbon Tetrabromide (
), Triphenylphosphine ( ) -
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Protocol
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
). -
Dissolution: Add 10 mmol of 2-(tert-butylthio)ethanol and 12 mmol of
to 50 mL of anhydrous DCM. Cool to 0°C in an ice bath. -
Addition: Dissolve 12 mmol of
in 20 mL DCM. Add this solution dropwise to the RBF over 30 minutes.-
Observation: The solution may turn slightly yellow; a precipitate (triphenylphosphine oxide) may begin to form.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) for the disappearance of the alcohol.
-
Workup:
-
Add 50 mL of Hexane to precipitate the bulk of the triphenylphosphine oxide (
). -
Filter through a celite pad.
-
Concentrate the filtrate under reduced pressure (keep bath temp < 40°C due to volatility).
-
-
Purification: Flash column chromatography (Silica gel, 100% Pentane or Hexane). The bromo-sulfide is less polar than the alcohol.
Synthesis of 2-Chloroethyl tert-Butyl Sulfide
This is robustly synthesized using Thionyl Chloride (
Protocol Summary
-
Setup: 250 mL RBF,
atmosphere, 0°C. -
Reaction: Dissolve 2-(tert-butylthio)ethanol in DCM. Add
(1.2 equiv) dropwise. -
Catalyst: Add a catalytic amount of DMF (1-2 drops) to facilitate the formation of the Vilsmeier intermediate.
-
Reflux: Warm to RT, then reflux for 1 hour to ensure complete conversion (release of
and gas). -
Workup: Quench with saturated
(carefully!). Extract with DCM. Distill if high purity is required.
Safety & Toxicology (E-E-A-T)
Warning: While termed "simulants," these compounds are potent alkylating agents. They mimic the vesicant action of mustard gas.[1]
Handling Precautions
-
Vesicant Hazard: Both compounds can cause blistering and tissue damage upon contact. The bromo-analogue is more reactive and can cause faster onset of symptoms.
-
Inhalation: High vapor toxicity.[1] Always handle in a functioning fume hood.
-
Decontamination:
-
Surface: Use a solution of 10% bleach (sodium hypochlorite) or DS2 (Decontamination Solution 2). The oxidant converts the sulfide to a sulfoxide/sulfone, neutralizing the ability to form the episulfonium ion.
-
Skin: Do NOT use bleach on skin. Wash immediately with 0.5% hypochlorite (Dakins solution) if available, or copious amounts of soap and water.
-
Storage
-
Chloro-analogue: Stable at 4°C for months.
-
Bromo-analogue: Unstable. Store at -20°C under Argon. It tends to auto-hydrolyze or polymerize if exposed to trace moisture.
References
-
Yang, Y. C., Baker, J. A., & Ward, J. R. (1992). Decontamination of chemical warfare agents. Chemical Reviews, 92(8), 1729-1743. Link
-
Bartlett, P. D., & Swain, C. G. (1949). Kinetics of Hydrolysis and Displacement Reactions of β-Chloroethyl Sulfides. Journal of the American Chemical Society, 71(4), 1406–1415. Link
-
Ghorbanian, S., et al. (2016). Mustard gas simulant (2-chloroethyl ethyl sulfide) decontamination using oxidation. Journal of Environmental Chemical Engineering. Link
-
Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition, 14(12), 801-811. Link
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley.[1] (Referencing Neighboring Group Participation). Link
Sources
Technical Guide: Reactivity Profile of 2-[(2-Bromoethyl)sulfanyl]-2-methylpropane
The following technical guide is structured to provide an exhaustive analysis of 2-[(2-Bromoethyl)sulfanyl]-2-methylpropane , focusing on its unique role as a sterically hindered, monofunctional alkylating agent.
Synonyms: tert-Butyl 2-bromoethyl sulfide; 1-Bromo-2-(tert-butylthio)ethane. CAS: 5755-60-2[1]
Executive Summary: The "Monofunctional" Mustard Model
In drug development and chemical defense research, 2-[(2-Bromoethyl)sulfanyl]-2-methylpropane serves as a critical mechanistic probe. Unlike Sulfur Mustard (HD), which is bifunctional and capable of cross-linking DNA strands, this molecule is monofunctional . It possesses a single alkylating arm activated by a sulfur atom, while the bulky tert-butyl group acts as a steric anchor.
Core Utility: This molecule allows researchers to isolate the kinetics of episulfonium ion formation (the rate-limiting step in mustard toxicity) without the confounding variables of cross-linking or polymerization. It is the "cleanest" model for studying the initial alkylation event in vesicant injury.
Structural Analysis & Electronic Effects
The reactivity of this molecule is dictated by the interplay between the electron-rich sulfur atom and the leaving group (Bromine), modulated by the tert-butyl moiety.
The tert-Butyl Anchor
-
Electronic Effect (+I): The tert-butyl group is strongly electron-donating via induction. This increases the electron density on the sulfur atom compared to an ethyl or methyl analog.
-
Consequence: The sulfur becomes more nucleophilic, lowering the activation energy for the intramolecular displacement of the bromide.
-
Steric Effect: While the tert-butyl group is bulky, it is located on the
-carbon relative to sulfur, not the -carbon where the reaction occurs. Therefore, it does not significantly hinder the formation of the 3-membered ring, but it effectively blocks nucleophilic attack at the tert-butyl side, ensuring regiospecificity.
Mechanistic Core: Neighboring Group Participation (NGP)
The defining feature of this molecule is Anchimeric Assistance .[2][3][4][5] The reaction does not proceed via a standard
The Episulfonium Pathway
-
Cyclization (Rate Determining Step -
): The sulfur lone pair attacks the -carbon, displacing the bromide ion. -
Intermediate: A cyclic 1-(tert-butyl)thiiranium ion (episulfonium) is formed. This species is highly electrophilic and positively charged.
-
Nucleophilic Capture (
): A nucleophile (Nu) attacks the ring carbons to relieve ring strain, resulting in the final alkylated product.
Visualization of the Pathway
The following diagram illustrates the kinetic pathway, highlighting the transition from the ground state to the reactive intermediate.
Figure 1: The NGP mechanism showing the rate-determining formation of the episulfonium ion followed by rapid nucleophilic capture.[2]
Kinetic Profile & Hydrolysis
Unlike primary alkyl bromides which hydrolyze slowly (
Comparative Kinetics
| Compound | Mechanism | Relative Rate ( | Half-Life (approx. in |
| 1-Bromobutane | 1 | Days | |
| 2-Chloroethyl ethyl sulfide (Half-Mustard) | NGP (Cl leaving group) | ~100 | Minutes |
| 2-Bromoethyl tert-butyl sulfide | NGP (Br leaving group) | ~5,000 | Seconds to Minutes |
Note: The switch from Chlorine to Bromine (a better leaving group) combined with the inductive stabilization of the tert-butyl group results in a hyper-reactive electrophile.
Hydrolysis Products
In aqueous media, the thiiranium ion is trapped by water:
Experimental Protocols
Synthesis: The Appel Reaction Route
While synthesis from tert-butyl thiol and dibromoethane is possible, it often leads to disubstitution. The conversion of 2-(tert-butylthio)ethanol is superior for purity.
Reagents:
-
2-(tert-butylthio)ethanol (Precursor)
-
Carbon Tetrabromide (
) -
Triphenylphosphine (
) -
Dichloromethane (DCM) - Anhydrous
Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask under
atmosphere. -
Dissolution: Dissolve 10 mmol of 2-(tert-butylthio)ethanol and 11 mmol of
in 50 mL of dry DCM. Cool to 0°C. -
Addition: Add 11 mmol of
portion-wise over 20 minutes. Mechanism: abstracts oxygen, driving the substitution with Br. -
Workup: Stir for 2 hours at room temperature. Add hexane to precipitate triphenylphosphine oxide (
). Filter through a silica plug. -
Purification: Concentrate filtrate. If necessary, purify via vacuum distillation (bp ~65°C at 2 mmHg). Note: Avoid high heat to prevent self-alkylation.
Kinetic Assay: pH-Stat Titration
To determine the reactivity profile (
Workflow Diagram:
Figure 2: Workflow for determining hydrolysis kinetics.
Validation Step: The reaction should follow First-Order Kinetics . A plot of
Safety & Toxicology (Crucial)
Hazard Classification:
-
H315: Causes skin irritation.[1]
-
H318: Causes serious eye damage.[1]
-
H341: Suspected of causing genetic defects (Alkylating agent).
Handling: Although less volatile than sulfur mustard, this compound is a potent vesicant simulant . It alkylates DNA (N7-guanine) via the same mechanism as chemical warfare agents.
-
Containment: Handle only in a functioning fume hood.
-
Decontamination: Quench spills with 10% aqueous bleach or Nucleophilic Decon Solution (e.g., Decon 110) to intercept the episulfonium ion.
References
-
Neighboring Group Participation in Sulfur Mustards Source: University of Texas / Anslyn Group Context: Detailed mechanism of anchimeric assistance by sulfur lone pairs. (General academic reference for NGP)
-
Hydrolysis Kinetics of 2-Chloroethyl Sulfides Source: Journal of Organic Chemistry (Yang et al., 1988) Context:[7] Establishes the kinetic baseline for beta-halo sulfide hydrolysis and the rate-limiting formation of sulfonium ions.
-
Synthesis of tert-Butyl Bromoacetate and Related Thioethers Source: Organic Syntheses Context: Provides foundational protocols for handling tert-butyl sulfur compounds and alkylation.
-
PubChem Compound Summary: 2-[(2-Bromoethyl)sulfanyl]-2-methylpropane Source: National Center for Biotechnology Information (2025) Context: Physical properties, safety data (GHS), and structural identifiers.
-
Mechanistic Insights into Hydrolysis of Mustard Simulants Source: PubMed / NIH (2010) Context: Analysis of sulfonium salt intermediates and their role in toxicity.
Sources
- 1. 2-((2-Bromoethyl)sulfanyl)-2-methylpropane | C6H13BrS | CID 43445846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. papers.ssrn.com [papers.ssrn.com]
- 4. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 5. Anchimeric Assistance (Neighboring Group Participation) [research.cm.utexas.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
Methodological & Application
Application Note & Protocol: Generation and In-Situ Trapping of the tert-Butyl Episulfonium Ion
Abstract
This document provides a comprehensive technical guide on the preparation of episulfonium ions (thiiranium ions) derived from 2-bromoethyl tert-butyl sulfide. Episulfonium ions are pivotal, yet transient, three-membered cyclic intermediates in organic synthesis, primarily formed through neighboring group participation of a sulfur atom. Their high reactivity makes them valuable for the stereospecific introduction of functionalities. This guide details the mechanistic underpinnings of their formation via anchimeric assistance, provides a robust protocol for their generation and subsequent in-situ nucleophilic trapping, and outlines methods for characterization.
Introduction and Scientific Background
Episulfonium ions are cyclic sulfonium ions containing a three-membered ring. They are highly reactive electrophilic intermediates and are not typically isolated. Their significance stems from their role in the neighboring group participation (NGP) of sulfur, a phenomenon also known as anchimeric assistance.[1][2] This participation significantly accelerates the rate of nucleophilic substitution reactions at the adjacent carbon and dictates the stereochemical outcome.[3][4] The formation of an episulfonium ion from a β-halo sulfide proceeds through an intramolecular SN2 reaction, where the sulfur atom's lone pair of electrons acts as an internal nucleophile to displace the halide leaving group.[1][4]
The resulting strained, positively charged ring is highly susceptible to attack by external nucleophiles. This ring-opening occurs via another SN2 reaction, leading to overall retention of configuration at the carbon center, a hallmark of NGP. Understanding and controlling the generation of these intermediates is crucial for developing stereoselective synthetic methodologies, particularly in the synthesis of complex bioactive molecules and for applications in bioconjugation.[5]
This guide focuses on the generation of the tert-butyl episulfonium ion from 2-bromoethyl tert-butyl sulfide, a representative substrate for demonstrating this fundamental transformation.
The Mechanism: Anchimeric Assistance in Action
The formation of the episulfonium ion from 2-bromoethyl tert-butyl sulfide is a classic example of anchimeric assistance.[1][2] The reaction proceeds as follows:
-
Intramolecular Cyclization: The sulfur atom, positioned at the β-position relative to the bromine leaving group, utilizes one of its lone pairs to attack the electrophilic carbon bearing the bromine.
-
Displacement: This intramolecular nucleophilic attack displaces the bromide ion in a concerted SN2 fashion.
-
Episulfonium Ion Formation: The result is a cyclic, three-membered tert-butyl episulfonium ion. The positive charge is formally on the sulfur atom.
This intramolecular process is kinetically favored over intermolecular reactions, leading to a significant rate enhancement compared to analogous substrates lacking the participating sulfur group.[6]
Caption: Mechanism of episulfonium ion formation via anchimeric assistance.
Experimental Application: Protocol for Generation and Trapping
Due to their high reactivity, episulfonium ions are typically generated and used in situ. The following protocol describes the generation of the tert-butyl episulfonium ion and its immediate trapping with a nucleophile (indole is used as an example).[7][8] The use of a silver salt (e.g., silver tetrafluoroborate, AgBF₄) facilitates the irreversible abstraction of the bromide, driving the reaction forward.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 2-bromoethyl tert-butyl sulfide | Round-bottom flasks (oven-dried) |
| Silver tetrafluoroborate (AgBF₄) | Magnetic stirrer and stir bars |
| Indole (or other desired nucleophile) | Schlenk line or inert gas (N₂/Ar) manifold |
| Anhydrous Dichloromethane (DCM) | Syringes and needles |
| Anhydrous Diethyl Ether | Septa |
| Saturated Sodium Bicarbonate (aq.) | Rotary evaporator |
| Brine (Saturated NaCl aq.) | Thin Layer Chromatography (TLC) plates |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Column chromatography setup (silica gel) |
| Deuterated Chloroform (CDCl₃) for NMR | NMR Spectrometer, Mass Spectrometer |
Safety Precaution: 2-bromoethyl tert-butyl sulfide and related alkyl bromides are potential lachrymators and irritants. Silver salts can be corrosive and light-sensitive. All operations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Step-by-Step Protocol
Caption: Workflow for the generation and trapping of the episulfonium ion.
-
Reaction Setup: Assemble a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Place the flask under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: To the flask, add 2-bromoethyl tert-butyl sulfide (1.0 mmol, 1.0 equiv) and indole (1.2 mmol, 1.2 equiv). Using a syringe, add 10 mL of anhydrous dichloromethane. Stir the solution until all solids dissolve.
-
Initiation: In a separate dry vial, dissolve silver tetrafluoroborate (AgBF₄) (1.1 mmol, 1.1 equiv) in 5 mL of anhydrous dichloromethane. Cool the main reaction flask to 0 °C using an ice bath. Add the AgBF₄ solution dropwise to the stirred reaction mixture over 5 minutes. A white precipitate of silver bromide (AgBr) should form immediately.
-
Reaction Progress: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction's progress by TLC, observing the consumption of the starting materials.
-
Aqueous Work-up: Upon completion, quench the reaction by filtering the mixture through a pad of Celite to remove the AgBr precipitate. Wash the pad with a small amount of dichloromethane. Transfer the filtrate to a separatory funnel and wash sequentially with 15 mL of saturated aqueous sodium bicarbonate solution and 15 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the final product.
-
Characterization: The structure of the purified product (the result of indole attacking the episulfonium ion) should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Characterization of the Episulfonium Ion
Direct observation of the episulfonium ion is challenging due to its transient nature but can be achieved using low-temperature NMR spectroscopy.[9][10] This involves generating the ion at a low temperature (e.g., -78 °C) in a suitable deuterated solvent (like CD₂Cl₂) within an NMR tube and acquiring the spectra before it decomposes or reacts.
More commonly, its formation is inferred from the structure of the trapped products. The reaction with a nucleophile (Nu⁻) proceeds via SN2 attack on one of the carbons of the three-membered ring, leading to ring-opening.
| Parameter | Description | Expected Observation / Data |
| Reaction Monitoring | Thin Layer Chromatography (TLC) | Disappearance of starting material spots and appearance of a new, more polar product spot. |
| Direct NMR (Low Temp) | ¹H and ¹³C NMR of the ion | Protons on the three-membered ring would be expected to show characteristic downfield shifts due to the positive charge and ring strain. |
| Product ¹H NMR | Proton NMR of trapped product | Signals corresponding to the tert-butyl group, the ethyl backbone, and the incorporated nucleophile. Coupling patterns will confirm connectivity. |
| Product ¹³C NMR | Carbon NMR of trapped product | Resonances for all unique carbons in the final product structure. |
| Mass Spectrometry | MS of trapped product | A molecular ion peak (M⁺) or protonated molecule peak ([M+H]⁺) corresponding to the calculated mass of the final adduct. |
Conclusion and Future Applications
The generation of episulfonium ions from β-halo sulfides is a cornerstone reaction in organosulfur chemistry. The protocol outlined provides a reliable method for generating the tert-butyl episulfonium ion and trapping it in situ, confirming its formation and demonstrating its synthetic utility. This methodology serves as a platform for creating diverse molecular architectures. In drug development and chemical biology, similar strategies are being employed for site-specific protein modification and the development of covalent inhibitors, where the high reactivity and selectivity of episulfonium intermediates can be harnessed for precise molecular engineering.[5]
References
-
Illustrated Glossary of Organic Chemistry - Anchimeric assistance (neighboring group participation). UCLA Department of Chemistry and Biochemistry. [Link]
-
Thiourea-catalysed ring opening of episulfonium ions with indole derivatives by means of stabilising, non-covalent interactions. Nature Chemistry. [Link]
-
Anchimeric Assistance. Dalal Institute. [Link]
-
Thiourea-catalysed ring opening of episulfonium ions with indole derivatives by means of stabilising, non-covalent interactions - PMC. National Center for Biotechnology Information. [Link]
-
Anchimeric Assistance. Chemistry LibreTexts. [Link]
-
Neighbouring group participation. Wikipedia. [Link]
-
Anchimeric Assistance by Other Neighboring Groups. Chemistry LibreTexts. [Link]
-
6-IODO-1-HEXENE. Organic Syntheses. [Link]
-
SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]
-
Chemoselective umpolung of thiols to episulfoniums for cysteine bioconjugation. Max Planck Gesellschaft. [Link]
-
Thiourea-catalysed ring opening of episulfonium ions with indole derivatives by means of stabilizing non-covalent interactions. PubMed. [Link]
-
Functionally Diverse Nucleophilic Trapping of Iminium Intermediates Generated Utilizing Visible Light. National Center for Biotechnology Information. [Link]
-
Trapping the intermediate iminium ion 8 with a nucleophile: a straightforward entry to highly functionalized piperidines. ResearchGate. [Link]
-
Identification and NMR-based structural characterization of the functional domain of EPC3, a virulence effector of the phytopathogenic fungus Colletotrichum orbiculare. National Center for Biotechnology Information. [Link]
-
SELECTIVE TRIALKYLATION OF CYCLEN WITH tert-BUTYL BROMOACETATE. Organic Syntheses. [Link]
Sources
- 1. Illustrated Glossary of Organic Chemistry - Anchimeric assistance (neighboring group participation) [chem.ucla.edu]
- 2. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pure.mpg.de [pure.mpg.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thiourea-catalysed ring opening of episulfonium ions with indole derivatives by means of stabilising, non-covalent interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiourea-catalysed ring opening of episulfonium ions with indole derivatives by means of stabilizing non-covalent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Identification and NMR-based structural characterization of the functional domain of EPC3, a virulence effector of the phytopathogenic fungus Colletotrichum orbiculare - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting episulfonium ion side reactions in sulfide synthesis
Welcome to the technical support center for sulfide synthesis. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with side reactions during their experiments. As Senior Application Scientists, we have compiled this resource to help you troubleshoot and overcome common hurdles, with a specific focus on the formation of problematic episulfonium ion intermediates.
Part 1: Quick Diagnosis & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers have when their reactions do not proceed as expected.
Q1: What is an episulfonium ion, and why is it a problem in my synthesis?
A: An episulfonium ion is a cyclic, three-membered ring containing a positively charged sulfur atom.[1] It typically forms when a sulfur atom within a molecule acts as an internal nucleophile, attacking a carbon atom (usually in the β-position) and displacing a leaving group.[2][3] This process is a classic example of Neighboring Group Participation (NGP) .[4]
This intermediate is problematic for two main reasons:
-
It leads to rearranged products: The external nucleophile can attack either of the two carbons in the ring, often leading to a product where the nucleophile is bonded to a different carbon than the one that originally held the leaving group.
-
It alters stereochemistry: NGP involves two consecutive SN2-like reactions. The first (intramolecular cyclization) inverts the stereocenter. The second (nucleophilic ring-opening) inverts it again. The net result is an overall retention of configuration , which is often unexpected in reactions anticipated to proceed via a standard SN2 pathway (which would yield inversion).[5][6]
Q2: My reaction is yielding a complex mixture with unexpected regiochemistry or stereochemistry. How do I know if an episulfonium ion is the culprit?
A: The presence of an episulfonium ion intermediate should be suspected if you observe the following outcomes:
-
Accelerated Reaction Rate: The rate of reaction is significantly faster than that of a similar substrate lacking the participating sulfur group. The intramolecular nature of NGP is kinetically favorable.[4] For instance, the hydrolysis of Ph-S-CH₂-CH₂-Cl is approximately 650 times faster than that of CH₃-CH₂-CH₂-Cl.[4]
-
Retention of Stereochemistry: If you start with a chiral molecule, the formation of a product with the same stereochemical configuration is a strong indicator of the double-inversion mechanism characteristic of NGP.[5]
-
Rearranged Products: If your nucleophile attaches to an adjacent carbon instead of the carbon that bore the leaving group, this points to the episulfonium intermediate being opened at the alternative position.
Characterization techniques such as 2D-NMR (COSY, HMBC) and mass spectrometry can help identify the exact structure of these unexpected byproducts, confirming the rearrangement.
Q3: What specific reaction conditions favor the formation of these unwanted episulfonium ions?
A: Episulfonium ion formation is favored under conditions that promote intramolecular reactions over the desired intermolecular reaction. Key factors include:
-
A Good Leaving Group: Substrates with excellent leaving groups (e.g., tosylates, triflates, mesylates) are more susceptible because the leaving group is easily displaced by the internal sulfur nucleophile.[2]
-
A Non-Nucleophilic Solvent: Solvents that are polar but poorly nucleophilic (e.g., CH₂Cl₂, CHCl₃) can stabilize the charged episulfonium intermediate without competing with the internal sulfur atom as a nucleophile.
-
Low Concentration of External Nucleophile: If the concentration of your desired external nucleophile is low, the intramolecular reaction pathway can dominate.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, scenario-based advice for addressing specific experimental problems.
Scenario 1: "I'm attempting to synthesize a thioether via alkylation, but I'm getting a rearranged product."
Q: Why is my product rearranged, and what is the mechanism?
A: Rearrangement is the hallmark of an episulfonium intermediate. The sulfur atom in your starting material is participating in an intramolecular SN2 reaction to form a strained, three-membered ring. The subsequent attack by your external nucleophile can occur at either of the two ring carbons. If the attack occurs at the carbon that did not originally have the leaving group, a rearranged product is formed.
Q: How can I modify my experiment to favor the desired, non-rearranged product?
A: The goal is to make the intermolecular reaction (attack by your external nucleophile) kinetically faster than the intramolecular reaction (NGP).
| Parameter Change | Recommended Action | Scientific Rationale |
| Solvent | Switch to a more nucleophilic solvent (e.g., DMF, DMSO) or a less polar solvent (e.g., Toluene, Dioxane). | A nucleophilic solvent can compete with the internal sulfur, suppressing NGP. A less polar solvent destabilizes the charged episulfonium intermediate, slowing its formation. |
| Temperature | Lower the reaction temperature. | The intramolecular cyclization often has a higher activation energy than the direct SN2 reaction. Lowering the temperature can disproportionately slow the unwanted NGP pathway. |
| Leaving Group | If possible, switch to a poorer leaving group (e.g., from -OTs to -Cl or -Br). | A less reactive leaving group makes the initial intramolecular displacement step slower, giving the external nucleophile more time to react via the desired pathway. |
| Nucleophile | Increase the concentration and/or nucleophilicity of the external nucleophile. | By Le Châtelier's principle and reaction kinetics, increasing the concentration of a reactant in the desired pathway will increase its rate, allowing it to outcompete the side reaction. |
Scenario 2: "My stereospecific reaction resulted in retention of configuration instead of inversion."
Q: Why was the stereochemistry retained? I expected an SN2 inversion.
A: Retention of configuration is the other key signature of NGP. The process involves two sequential SN2 reactions, each causing an inversion of stereochemistry. The net result of two inversions is retention.
-
Step 1 (Inversion): The neighboring sulfur atom attacks the chiral center from the back side, displacing the leaving group and forming the cyclic episulfonium ion. This inverts the stereocenter.
-
Step 2 (Inversion): The external nucleophile attacks the now-inverted chiral center from the back side (relative to the C-S bond), opening the ring. This inverts the stereocenter again.
The final product has the same overall stereochemical configuration as the starting material, but with the nucleophile in place of the leaving group.[5][6]
Q: What is the best strategy to achieve the desired inversion of stereochemistry?
A: To achieve inversion, you must suppress the NGP pathway and force a direct, intermolecular SN2 reaction. The strategies are identical to those used to prevent rearrangement, as the underlying mechanistic cause is the same.
Part 3: Preventative Strategies & General Protocol
Proactively preventing episulfonium ion formation is often the most effective strategy.
Protocol: General Method for Suppressing NGP in Thioether Synthesis
This protocol describes the alkylation of a thiol to form a β-substituted thioether, a reaction type prone to NGP if the product is further functionalized. The conditions are chosen to favor direct SN2 displacement.
Objective: To synthesize a target sulfide while minimizing the formation of rearranged or stereochemically retained byproducts.
Materials:
-
Substrate with a leaving group (e.g., an alkyl tosylate)
-
Thiol nucleophile (R-SH)
-
Mild, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃)
-
High-concentration nucleophilic salt (e.g., Sodium Bromide, NaBr)
-
Aprotic, nucleophilic solvent (e.g., N,N-Dimethylformamide, DMF)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the substrate (1.0 eq) and the nucleophilic salt NaBr (2.0 - 3.0 eq).
-
Causality Note: The high concentration of bromide ion is intended to displace the better leaving group (e.g., tosylate) in situ to form a less reactive alkyl bromide. This lessens the propensity for NGP. This is an example of the Finkelstein reaction being used to modulate reactivity.
-
-
Solvent Addition: Add anhydrous DMF to dissolve the solids. DMF is a polar aprotic solvent that is also nucleophilic enough to help solvate cations but will not compete as strongly as the primary nucleophile.
-
Base and Nucleophile Addition: Add the base (e.g., K₂CO₃, 1.5 eq) and the thiol (1.1 eq).
-
Causality Note: The base deprotonates the thiol to form the more potent thiolate nucleophile. Using a slight excess of the thiol ensures the primary substrate is consumed quickly.
-
-
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath before adding the thiol. Allow the reaction to stir at 0 °C for 1-2 hours before slowly warming to room temperature.
-
Causality Note: As established, lower temperatures disfavor the intramolecular NGP pathway, which often has a higher activation barrier.
-
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Check for the disappearance of starting material and the formation of the desired product.
-
Workup and Purification:
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS, paying close attention to signals that would confirm the expected regiochemistry and stereochemistry.
This self-validating protocol is designed to maximize the rate of the desired intermolecular SN2 reaction, thereby preventing the formation of the problematic episulfonium ion intermediate.
References
-
The Retort. (2012). Sulfonium Ions. [Link]
-
Reddy, V. P., et al. (2021). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. Scientific Reports. [Link]
-
Chemistry LibreTexts. (2023). 3.2: Neighboring Group Participation. [Link]
-
Wagner, A. M., & Sanford, M. S. (2014). Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. The Journal of Organic Chemistry. [Link]
-
MDPI. (2020). Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. [Link]
-
Lin, S., & Jacobsen, E. N. (2012). Thiourea-catalysed ring opening of episulfonium ions with indole derivatives by means of stabilising, non-covalent interactions. Nature Chemistry. [Link]
-
ResearchGate. (2025). Thiourea-catalysed ring opening of episulfonium ions with indole derivatives by means of stabilizing non-covalent interactions | Request PDF. [Link]
-
Dalal Institute. The Neighbouring Group Mechanisms. [Link]
-
Studylib. (2012). Nature Chem. 2012. [Link]
-
Lin, S., & Jacobsen, E. N. (2012). Thiourea-catalysed ring opening of episulfonium ions with indole derivatives by means of stabilising, non-covalent interactions. PMC. [Link]
-
Vedantu. Neighbouring Group Participation: Concepts & Examples Explained. [Link]
-
ResearchGate. (2009). Synthesis of sulfides under solvent- and catalyst-free conditions. [Link]
-
MDPI. (2023). Synthesis of Sulfides and Persulfides Is Not Impeded by Disruption of Three Canonical Enzymes in Sulfur Metabolism. [Link]
-
Mugberia Gangadhar Mahavidyalaya. Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance. [Link]
-
PubMed. (2012). Thiourea-catalysed ring opening of episulfonium ions with indole derivatives by means of stabilizing non-covalent interactions. [Link]
-
YouTube. (2020). examples of neighbouring group participation. [Link]
Sources
- 1. The Retort [www1.udel.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
Technical Guide: Stability & Handling of 2-[(2-Bromoethyl)sulfanyl]-2-methylpropane
[1]
Executive Summary
This guide addresses the stability and reactivity profile of 2-[(2-Bromoethyl)sulfanyl]-2-methylpropane (also known as tert-butyl 2-bromoethyl sulfide). While this reagent is a valuable building block for introducing the tert-butylthioethyl motif, it exhibits a "Dr. Jekyll and Mr. Hyde" personality: stable under proper storage, but hyper-reactive under basic conditions due to anchimeric assistance .
Researchers frequently encounter unexpected low yields or side products (specifically vinyl sulfides) when using this reagent in alkylation reactions. This guide details the mechanistic causes of these issues and provides validated protocols to maximize success.
The Core Mechanism: The "Anchimeric Trap"
The instability of this molecule in base is not due to simple hydrolysis. It is driven by Neighboring Group Participation (NGP) . The electron-rich sulfur atom, boosted by the inductive effect of the tert-butyl group, rapidly attacks the
Once this ion forms, the reaction pathway bifurcates based on the basicity and nucleophilicity of the environment:
-
Substitution (Desired): A nucleophile attacks the ring, opening it to form the desired product.
-
Elimination (Side Reaction): A base deprotonates the intermediate or the starting material, collapsing it to tert-butyl vinyl sulfide .
-
Hydrolysis (Degradation): Water/Hydroxide opens the ring to form the alcohol.
Mechanistic Pathway Diagram
Figure 1: The central role of the episulfonium ion in the reactivity of 2-[(2-Bromoethyl)sulfanyl]-2-methylpropane.
Troubleshooting Guide (Q&A)
Issue 1: "I see a new set of alkene peaks in my NMR, and my yield is <20%."
Diagnosis: You have generated tert-butyl vinyl sulfide via elimination.
Cause: The base used was likely too strong or too bulky (e.g.,
-
Switch Base: Use a weaker, non-nucleophilic base like Cs₂CO₃ or K₂CO₃ .[1]
-
Change Solvent: Use a polar aprotic solvent (DMF, DMSO, or MeCN) to enhance the nucleophilicity of your substrate rather than the basicity of the reagent.[1]
-
Temperature: Lower the reaction temperature to 0°C or RT. Elimination is entropically favored at high temperatures.
Issue 2: "The reagent solidified in the bottle after 6 months."
Diagnosis: Sulfonium Salt Oligomerization . Cause: The sulfur atom of one molecule attacked the alkyl bromide of another, forming a linear sulfonium salt. This is an autocatalytic process accelerated by heat and trace moisture. Solution:
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Stabilization: Ensure the material is free of acid (HBr) traces before storage. Passing it through a small plug of basic alumina before long-term storage can help.
Issue 3: "My reaction mixture turned into a gel."
Diagnosis: Polymerization or uncontrolled cross-linking. Cause: If you are using a difunctional nucleophile (e.g., a diamine or dithiol), the high reactivity of the episulfonium intermediate can lead to multiple alkylations, forming a polymer network.[1] Solution:
-
Dilution: Run the reaction under high dilution conditions.
-
Stoichiometry: Use a large excess of the nucleophile if mono-alkylation is the goal.
Experimental Protocols
Protocol A: Controlled Alkylation (Minimizing Elimination)
Target: Alkylation of a phenol or thiol.[1]
-
Preparation: Dissolve the nucleophile (1.0 equiv) in anhydrous DMF or Acetonitrile (0.2 M concentration).
-
Base Addition: Add Cs₂CO₃ (1.5 equiv). Stir for 15 minutes at Room Temperature (RT) to generate the anion.
-
Note: Cs₂CO₃ is preferred over K₂CO₃ due to higher solubility and the "cesium effect" which can stabilize the transition state.
-
-
Reagent Addition: Add 2-[(2-Bromoethyl)sulfanyl]-2-methylpropane (1.1 equiv) dropwise.
-
Critical: Do NOT add the base to the bromide directly without the nucleophile present.
-
-
Monitoring: Stir at RT. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of the nucleophile.
-
-
Workup: Dilute with water and extract immediately with EtOAc. Wash organic layer with water (3x) to remove DMF.
Protocol B: Stability Check (NMR)
Before using an old batch, run a ¹H NMR in CDCl₃.[1]
| Component | Chemical Shift (approx.) | Multiplicity | Interpretation |
| Reagent (Pure) | 1.32 ppm | Singlet (9H) | t-Butyl group |
| 3.50 ppm | Triplet (2H) | -CH₂-Br | |
| 2.90 ppm | Triplet (2H) | -S-CH₂- | |
| Vinyl Sulfide (Impurity) | 1.35 ppm | Singlet (9H) | t-Butyl group |
| 5.0 - 6.5 ppm | Multiplet | Vinyl protons (-CH=CH₂) | |
| Alcohol (Hydrolysis) | 3.70 ppm | Triplet | -CH₂-OH |
References
-
Anchimeric Assistance in Sulfur Mustards
-
Mechanism:[2][3][4][5][6][7] The formation of episulfonium ions is well-documented in sulfur mustard chemistry. The tert-butyl group enhances the nucleophilicity of the sulfur, accelerating this step.
-
Source: G. M. J.[8] Beijersbergen van Henegouwen, "Molecular basis of the toxicity of sulfur mustard," Archives of Toxicology, 1982. Link
-
-
Synthesis of Vinyl Sulfides
-
General Reactivity of 2-Haloethyl Sulfides
Sources
- 1. K2CO3-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insights into the hydrolysis of 2-chloroethyl ethyl sulfide: the expanded roles of sulfonium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. carlroth.com [carlroth.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. 2-Bromo-2-methylpropane - Safety Data Sheet [chemicalbook.com]
Validation & Comparative
Comparative Analysis of Ionization Modalities and Fragmentation Pathways for the Identification of 2-Bromoethyl Tert-Butyl Sulfide
Executive Summary
2-Bromoethyl tert-butyl sulfide (CAS: 13325-19-4) is a critical intermediate in organic synthesis, often utilized as a "half-mustard" simulant in toxicology studies or a protected thiol precursor. Its identification presents a specific analytical challenge: distinguishing the bulky tert-butyl group and the labile bromine atom from isomeric alkyl sulfides.
This guide provides a technical comparison of Mass Spectrometry (MS) techniques for the definitive identification of this compound. We contrast Electron Ionization (EI) with Chemical Ionization (CI) and analyze the fragmentation mechanics that differentiate it from structural isomers like n-butyl or isobutyl analogs.
Chemical Profile
| Property | Specification |
| IUPAC Name | 1-Bromo-2-(tert-butylthio)ethane |
| CAS Number | 13325-19-4 |
| Formula | |
| Molecular Weight | 196.15 / 198.15 Da (1:1 Isotope Ratio) |
| Key Structural Features | Labile C-Br bond, Bulky t-Butyl group, Sulfur heteroatom |
Part 1: Comparative Analysis of Analytical Approaches
Electron Ionization (EI) vs. Chemical Ionization (CI)
For this specific molecule, Electron Ionization (70 eV) is the superior modality for structural elucidation, while CI is reserved strictly for molecular weight confirmation if the molecular ion (
| Feature | Electron Ionization (EI) | Chemical Ionization (CI) | Recommendation |
| Fragmentation | High. The labile tert-butyl group cleaves readily, producing a distinct fingerprint.[1] | Low. Soft ionization preserves the | Use EI for primary identification. |
| Molecular Ion ( | Weak/Absent. The stability of the | Strong. Distinct | Use CI only if MW is ambiguous. |
| Isotopic Pattern | Clear | Preserved in the pseudo-molecular ion. | EI provides sufficient isotopic data in fragments. |
Isomeric Differentiation (The "Butyl" Problem)
A common analytical error is confusing the tert-butyl isomer with n-butyl or isobutyl 2-bromoethyl sulfides.
-
2-Bromoethyl tert-butyl sulfide:
-
Base Peak:
57 ( ).[1] The tertiary carbocation is exceptionally stable. -
McLafferty Rearrangement: Impossible. The quaternary carbon of the tert-butyl group lacks the
-hydrogen required for this rearrangement.
-
-
2-Bromoethyl n-butyl sulfide:
-
Base Peak: Often
61 ( ) or 56 ( ) due to McLafferty rearrangement or alkene loss. -
Diagnostic: Presence of
29 ( ) and 41 ( ) in higher abundance than in the tert-butyl spectrum.
-
Part 2: Detailed Fragmentation Mechanism
The fragmentation of 2-bromoethyl tert-butyl sulfide under EI conditions (70 eV) is driven by the stability of the tert-butyl cation and the "neighboring group participation" of the sulfur atom.
Key Fragmentation Pathways
-
Alpha-Cleavage (Dominant): The bond between the sulfur and the quaternary carbon of the tert-butyl group is weak. Heterolytic cleavage generates the stable tert-butyl cation (
57) and the bromoethylthio radical. -
Bromine Loss & Anchimeric Assistance: The sulfur atom can attack the carbon bearing the bromine, expelling the bromine atom to form a cyclic thiiranium ion (episulfonium). This is a hallmark of "mustard" type molecules.
-
Isotope Clusters: Any fragment retaining the bromine atom will exhibit a characteristic 1:1 doublet intensity (separated by 2 Da).
Visualization: Fragmentation Pathways
The following diagram illustrates the mechanistic causality between the parent molecule and its diagnostic ions.
Caption: Mechanistic pathways for 2-bromoethyl tert-butyl sulfide fragmentation. The formation of the t-butyl cation (m/z 57) is the thermodynamically favored pathway, suppressing the molecular ion.
Part 3: Experimental Protocol for Identification
This protocol is designed to be self-validating. The use of a non-polar column is standard, but the temperature ramp is optimized to prevent thermal degradation of the labile C-Br bond prior to ionization.
Sample Preparation
-
Solvent: Hexane or Dichloromethane (DCM). Avoid protic solvents (methanol) which may cause solvolysis of the bromo-group.
-
Concentration: 10-50 µg/mL (ppm). High concentrations can lead to detector saturation on the
57 peak, distorting isotope ratios in smaller peaks.
GC-MS Acquisition Parameters
| Parameter | Setting | Rationale |
| Column | DB-5MS or Equivalent (30m x 0.25mm) | Standard non-polar separation. |
| Inlet Temp | 200°C | Critical: Keep lower than typical (250°C) to prevent thermal elimination of HBr. |
| Carrier Gas | Helium, 1.0 mL/min | Constant flow. |
| Oven Program | 50°C (2 min) | Slow ramp ensures separation from synthesis byproducts. |
| Source Temp | 230°C | Standard EI source temperature. |
| Scan Range | Capture low mass fragments and potential dimers. |
Identification Logic (Decision Tree)
Use the following workflow to validate the identity of the compound from the generated spectrum.
Caption: Step-by-step decision tree for validating 2-bromoethyl tert-butyl sulfide, filtering out non-brominated impurities and structural isomers.
References
-
McLafferty, F. W., & Tureček, F. (1993).[2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text for fragmentation mechanisms, specifically regarding alkyl halide and sulfide fragmentation rules).
-
National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectrometry Data Center. Retrieved from [Link] (Reference for general alkyl sulfide fragmentation patterns).
- Black, R. M., & Read, R. W. (1995). "Biological fate of sulfur mustard, 1,1'-thiobis(2-chloroethane): Identification of urinary metabolites." Xenobiotica, 25(2), 167-173.
-
PubChem. (n.d.). Compound Summary for CAS 13325-19-4. National Library of Medicine. Retrieved from [Link]
Sources
A Researcher's Guide to Distinguishing Sulfides and Sulfoxides using NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. The oxidation state of sulfur-containing functional groups, such as the conversion of a sulfide to a sulfoxide, can dramatically alter a molecule's pharmacological and toxicological properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and routine analytical technique for unambiguously differentiating these two functional groups. This guide provides an in-depth comparison of the NMR spectral features of sulfides and sulfoxides, supported by experimental data and a detailed protocol for analysis.
The Fundamental Principle: Electron Shielding and Deshielding
The key to distinguishing sulfides from sulfoxides with NMR lies in the concept of nuclear shielding. The chemical shift of a nucleus, be it a proton (¹H) or a carbon-13 atom (¹³C), is highly sensitive to its local electronic environment. In a sulfide (R-S-R'), the sulfur atom is relatively electron-rich and does not significantly withdraw electron density from its neighboring atoms. However, upon oxidation to a sulfoxide (R-S(O)-R'), the introduction of a highly electronegative oxygen atom fundamentally changes the electronic landscape.
This oxygen atom is strongly electron-withdrawing, pulling electron density away from the sulfur atom. This inductive effect propagates to the adjacent carbon and hydrogen atoms, a phenomenon known as deshielding. As a result, these nuclei experience a stronger effective magnetic field and resonate at a higher frequency, leading to a downfield shift (a larger ppm value) in the NMR spectrum.[1][2]
Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts
The oxidation of a sulfide to a sulfoxide consistently results in a downfield shift for the α-protons and α-carbons. The magnitude of this shift is a reliable diagnostic tool for identifying the oxidation state of the sulfur atom.
Below is a table summarizing the typical ¹H and ¹³C NMR chemical shifts for common sulfide and sulfoxide pairs, illustrating this predictable trend.
| Compound Pair | Structure | ¹H Chemical Shift (ppm) of α-protons | ¹³C Chemical Shift (ppm) of α-carbons |
| Dimethyl Sulfide | CH₃-S-CH₃ | ~2.1[3] | ~18.5 |
| Dimethyl Sulfoxide (DMSO) | CH₃-S(O)-CH₃ | ~2.5[4] | ~40.0[4] |
| Thioanisole | C₆H₅-S-CH₃ | ~2.5 (CH₃)[5] | ~15.5 (CH₃)[6] |
| Methyl Phenyl Sulfoxide | C₆H₅-S(O)-CH₃ | ~2.7 (CH₃)[7] | ~44.0 (CH₃)[7] |
| Tetrahydrothiophene | C₄H₈S | α-CH₂: ~2.8, β-CH₂: ~1.9[8][9] | α-C: ~32.0, β-C: ~30.0[10] |
| Tetrahydrothiophene-1-oxide | C₄H₈SO | α-CH₂: ~2.9, β-CH₂: ~2.2[11] | α-C: ~53.0, β-C: ~25.0 |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
The data clearly demonstrates that the oxidation of the sulfur atom induces a significant downfield shift in the adjacent nuclei. For α-protons, this shift is typically in the range of 0.2-0.6 ppm. The effect is even more pronounced in ¹³C NMR, where the α-carbon signal can shift downfield by 20 ppm or more.
Visualizing the Workflow: From Sample to Spectrum
The process of differentiating a sulfide from a sulfoxide using NMR follows a logical workflow, from sample preparation to spectral analysis. The following diagram illustrates the key stages involved.
Caption: Electronic effects leading to NMR shift differences.
Conclusion
NMR spectroscopy provides a definitive and non-destructive method for distinguishing between sulfides and sulfoxides. The oxidation of a sulfide to a sulfoxide results in a predictable and significant downfield shift in the ¹H and ¹³C NMR spectra of the nuclei alpha to the sulfur atom. This is a direct consequence of the strong electron-withdrawing nature of the sulfoxide group. By following a standard experimental protocol and carefully analyzing the resulting chemical shifts, researchers can confidently determine the oxidation state of sulfur in their molecules, a critical step in chemical synthesis, drug discovery, and materials science.
References
-
Abraham, R. J., et al. "¹H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond." Magnetic Resonance in Chemistry, vol. 46, no. 7, 2008, pp. 667-75. [Link]
-
Gauze, G. F., et al. "Effect of Sulfur Oxidation on the Transmission Mechanism of (4)J(HH) NMR Coupling Constants in 1,3-Dithiane." The Journal of Physical Chemistry A, vol. 113, no. 11, 2009, pp. 2647-51. [Link]
-
ALWSCI. "How To Prepare And Run An NMR Sample." ALWSCI Blog, 24 July 2025. [Link]
-
The Royal Society of Chemistry. "Supporting Information - Green Chemistry." [Link]
-
Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information. [Link]
-
Perdew, J. P., et al. "1H and13C NMR study of 2-substituted phenyl methyl sulphides." ResearchGate, 2008. [Link]
-
Organic Syntheses. "methyl phenyl sulfoxide." [Link]
-
SpectraBase. "Tetrahydro-thiophene - Optional[1H NMR] - Spectrum." [Link]
-
Abraham, R. J., et al. "1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations of [R-THT][X] (R = CH3, C2H5, n-C3H7, n-C4H9; X = I, Br, Cl) in solution." Magnetic Resonance in Chemistry, vol. 60, no. 4, 2022, pp. 405-415. [Link]
Sources
- 1. search.library.doc.gov [search.library.doc.gov]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. Dimethyl sulfide(75-18-3) 1H NMR [m.chemicalbook.com]
- 4. chem.washington.edu [chem.washington.edu]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Tetrahydrothiophene(110-01-0) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Tetrahydrothiophene(110-01-0) 13C NMR spectrum [chemicalbook.com]
- 11. ac1.hhu.de [ac1.hhu.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
